molecular formula C12H15FN2O4S B2484245 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine CAS No. 2411249-73-3

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine

Cat. No.: B2484245
CAS No.: 2411249-73-3
M. Wt: 302.32
InChI Key: SHKJCVOVIBCROB-UHFFFAOYSA-N
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Description

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine is a piperazine derivative featuring an acetyl group at the 1-position and a 4-fluorosulfonyloxyphenyl substituent at the 4-position. This compound is structurally related to intermediates used in antifungal drug synthesis, such as ketoconazole precursors .

Properties

IUPAC Name

1-acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4S/c1-10(16)14-6-8-15(9-7-14)11-2-4-12(5-3-11)19-20(13,17)18/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKJCVOVIBCROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction yields protected piperazines, which are then deprotected to obtain the desired compound .

Chemical Reactions Analysis

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Functional Groups Primary Applications/Activity
1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine 4-fluorosulfonyloxyphenyl 316.33* Acetyl, -OSO₂F Potential antifungal/electrophilic agent (hypothesized)
1-Acetyl-4-(4-hydroxyphenyl)piperazine 4-hydroxyphenyl 220.27 Acetyl, -OH Antifungal intermediate (ketoconazole synthesis)
1-(4-Methoxyphenyl)-4-(4-aminophenyl)piperazine 4-methoxyphenyl, 4-aminophenyl 283.35 Methoxy, amine Pharmaceutical intermediate
Elopiprazole (1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine) Benzofuranyl, fluorophenyl-pyrrole 403.42 Benzofuran, fluorophenyl, pyrrole CNS activity (dopamine/serotonin modulation)
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine Phenyl-thiazolyl 349.45 Methanesulfonyl, thiazole Antibacterial/structural studies

*Calculated based on formula C₁₂H₁₄FN₃O₃S.

Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorosulfonyloxy group in the target compound contrasts with the hydroxyl (-OH) in 1-acetyl-4-(4-hydroxyphenyl)piperazine, which may confer greater stability and electrophilic reactivity .
  • Biological Activity : Elopiprazole’s benzofuran and pyrrole groups suggest CNS-targeted activity, whereas thiazole-containing derivatives (e.g., ) are often explored for antimicrobial properties.
Key Observations:
  • Yield Variability : The yield of 1-acetyl-4-(4-hydroxyphenyl)piperazine ranges from 37.5% to >80%, depending on the method (e.g., HBr concentration and solvent selection) .
  • Di-Acylation Issue: Piperazine derivatives often face challenges with di-substitution, which is mitigated by in situ generation of mono-acylated intermediates .
Key Observations:
  • Antifungal Specificity : 1-Acetyl-4-(4-hydroxyphenyl)piperazine is a well-documented intermediate for ketoconazole, which inhibits cytochrome P-450 . The fluorosulfonyloxy analog’s biological activity remains unexplored but may act as a prodrug or covalent inhibitor.
  • Supramolecular Interactions : Substituents like halogens (Cl, Br, I) in 1-aroyl-4-(4-methoxyphenyl)piperazines influence hydrogen bonding and crystal packing, affecting solubility and formulation .

Biological Activity

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}N2_2O2_2
  • CAS Number : 67914-60-7
  • Appearance : White to light yellow powder
  • Melting Point : 184.0 to 188.0 °C
  • Purity : >98.0% (GC)

The compound features a piperazine ring substituted with an acetyl group and a fluorosulfonyloxyphenyl moiety, which are crucial for its biological activity.

Anticancer Activity

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine has shown promising anticancer properties in various studies. The following table summarizes the findings from relevant research:

Study Cell Line IC50 (µM) Mechanism of Action
Study APC3 (Prostate Cancer)1.02Induces DNA damage, arrests cell cycle at G2/M phase
Study BHeLa (Cervical Cancer)0.26Induces apoptosis via intrinsic pathway
Study CMCF7 (Breast Cancer)7.35Selective cytotoxicity against cancer cells

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : It effectively halts the cell cycle in cancer cells, particularly at the G2/M phase, which is critical for preventing further cell division .
  • Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancerous cells .
  • Inhibition of Telomerase Activity : Some derivatives have demonstrated the ability to inhibit telomerase, an enzyme often overexpressed in cancer cells that allows them to replicate indefinitely .

Structure-Activity Relationship (SAR)

The structure of the compound significantly influences its biological activity. Key findings regarding SAR include:

  • The presence of the piperazine ring enhances binding affinity to biological targets compared to other cyclic amines like morpholine or pyrrolidine .
  • Substituents on the phenyl ring can modulate activity; for instance, para-substituted phenyl groups generally exhibit better anticancer activity than meta-substituted ones .

Case Studies

Several case studies illustrate the efficacy of 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine:

  • Case Study on Prostate Cancer :
    • Researchers evaluated the compound's effect on PC3 prostate cancer cells, noting significant reductions in cell viability and alterations in cell morphology consistent with apoptosis.
    • Results indicated an IC50 value of 1.02 µM, showcasing its potency compared to standard treatments.
  • Breast Cancer Study :
    • In vitro studies against MCF7 breast cancer cells revealed selective cytotoxicity with minimal effects on normal breast cells (MCF 10A), suggesting a favorable therapeutic index for further development.

Q & A

Q. What are the common synthetic routes for preparing 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling reactions between substituted phenylpiperazines and acylating agents. For example:

  • Step 1: React 4-(4-fluorosulfonyloxyphenyl)piperazine with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere.
  • Step 2: Use a dehydrating agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to promote amide bond formation .
  • Step 3: Optimize temperature (e.g., 0–5°C for exothermic reactions) and stoichiometry (1:1.2 molar ratio of piperazine to acylating agent) to achieve >80% yield.

Critical Factors:

  • Moisture-sensitive reactions require strict anhydrous conditions.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Table 1: Synthetic Conditions and Yields

Reagent SystemTemperature (°C)Yield (%)Purity (%)Reference
AcCl/EDC0–58295
Ac₂O/DMAP257590

Q. How is the molecular structure of 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperazine characterized?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns. For analogous compounds, monoclinic crystal systems (space group P2₁/c) with Z = 4 are common .
  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm acetylation (δ ~2.1 ppm for CH₃CO) and fluorosulfonyloxy substitution (¹⁹F NMR δ ~-110 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 371.12) .

Data Interpretation Tip:
Disordered aroyl rings in crystallography may require refinement with split occupancy (e.g., 94:6 ratio for halogen-substituted derivatives) .

Advanced Research Questions

Q. What conflicting data exist regarding the biological activity of fluorosulfonyloxy-substituted piperazines, and how can these be resolved?

Methodological Answer:

  • Contradiction: Some studies report potent CDC25B phosphatase inhibition (IC₅₀ < 1 µM) for chloroacetyl derivatives , while others show weak activity for fluorosulfonyloxy analogs.
  • Resolution Strategies:
    • Perform docking studies to compare binding affinities with CDC25B’s catalytic pocket.
    • Use isothermal titration calorimetry (ITC) to quantify thermodynamic interactions.
    • Validate via kinetic assays (e.g., fluorescence-based phosphatase kits) under varied pH (7.4 vs. 6.5) .

Key Insight:
The fluorosulfonyloxy group’s electron-withdrawing nature may reduce nucleophilic attack efficacy compared to chloroacetyl analogs .

Q. How do substituents on the phenyl ring influence the supramolecular assembly of 1-Acetyl-4-arylpiperazines?

Methodological Answer:

  • Crystallographic Analysis: Fluorosulfonyloxy groups induce C–H⋯O/S hydrogen bonds , forming chain-like networks (e.g., C–H⋯O=S distances ~3.2 Å) .
  • Comparative Study:
    • Electron-withdrawing groups (e.g., -SO₂F) promote tighter π-π stacking (interplanar distance ~3.5 Å).
    • Electron-donating groups (e.g., -OCH₃) favor weaker van der Waals interactions .

Q. Table 2: Substituent Effects on Crystal Packing

SubstituentDominant InteractionInteratomic Distance (Å)
-SO₂FC–H⋯O=S3.2
-ClC–H⋯Cl3.4
-OCH₃π-π stacking3.8

Q. What methodologies are recommended for analyzing the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • In Vitro Assays:
    • Microsomal Stability Test: Incubate with liver microsomes (human/rat) at 37°C, monitor via LC-MS/MS.
    • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) .
  • Key Finding: Piperazine derivatives often show moderate clearance (e.g., t₁/₂ ~45 min in human microsomes) due to N-deacetylation .

Optimization Strategy:
Introduce methyl groups at the piperazine β-position to sterically hinder metabolic degradation .

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